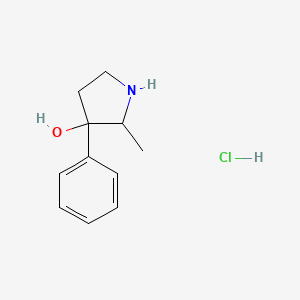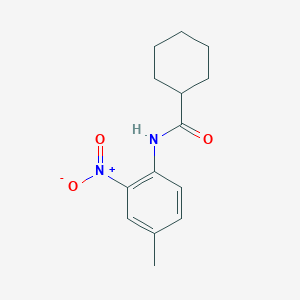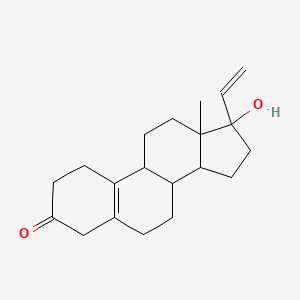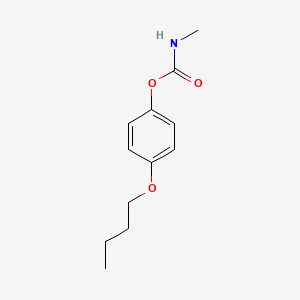![molecular formula C9H10ClN3O B12000113 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride CAS No. 5422-54-8](/img/structure/B12000113.png)
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as reagents to facilitate the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
科学的研究の応用
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block quorum sensing in bacteria, reducing their virulence and ability to form biofilms .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer agent that also contains an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
5422-54-8 |
|---|---|
分子式 |
C9H10ClN3O |
分子量 |
211.65 g/mol |
IUPAC名 |
1-(2-aminobenzimidazol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10;/h2-5H,1H3,(H2,10,11);1H |
InChIキー |
FYJJXPLTPYKTCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2N=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)
![Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000056.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)



